5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a complex organic compound that features a benzimidazole moiety, a thiazolidine ring, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde with 3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-chlorobenzyl)-1,3-thiazolidine-2,4-dione
- (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-bromobenzyl)-1,3-thiazolidine-2,4-dione
Uniqueness
The uniqueness of 5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione lies in its specific structural features, such as the presence of a fluorobenzyl group, which can influence its reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as chlorine or bromine, which may exhibit different chemical and biological properties.
Properties
Molecular Formula |
C20H16FN3O3S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(5E)-5-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-3-[(2-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H16FN3O3S/c1-22-15-8-7-12(9-16(15)23(2)19(22)26)10-17-18(25)24(20(27)28-17)11-13-5-3-4-6-14(13)21/h3-10H,11H2,1-2H3/b17-10+ |
InChI Key |
OUSGXUWTBDGOPQ-LICLKQGHSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=O)S3)CC4=CC=CC=C4F)N(C1=O)C |
SMILES |
CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4F)N(C1=O)C |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4F)N(C1=O)C |
Origin of Product |
United States |
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